molecular formula C6H10O3 B2491823 [1,4]Dioxepane-6-carbaldehyde CAS No. 1849315-11-2

[1,4]Dioxepane-6-carbaldehyde

Cat. No.: B2491823
CAS No.: 1849315-11-2
M. Wt: 130.143
InChI Key: XHDZANVTSRHGGN-UHFFFAOYSA-N
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Description

[1,4]Dioxepane-6-carbaldehyde is an organic compound with the molecular formula C6H10O3. It is a colorless liquid that is primarily used in various chemical synthesis processes. The compound is characterized by a seven-membered ring containing two oxygen atoms and an aldehyde functional group, making it a versatile intermediate in organic chemistry .

Scientific Research Applications

[1,4]Dioxepane-6-carbaldehyde has several applications in scientific research:

Safety and Hazards

The compound is associated with several hazard statements including H227, H302, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 . This suggests that the compound may pose certain risks and precautions should be taken when handling it.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,4]Dioxepane-6-carbaldehyde typically involves the cyclization of appropriate diols or the oxidation of corresponding alcohols. One common method is the acid-catalyzed cyclization of 1,6-hexanediol, which forms the dioxepane ring structure. The reaction conditions often include the use of strong acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. The compound is then purified through distillation or recrystallization techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The aldehyde group in this compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of [1,4]Dioxepane-6-carbaldehyde is largely dependent on its functional groups and the specific reactions it undergoes. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent modification or non-covalent interactions .

Comparison with Similar Compounds

    [1,3]Dioxane-4-carbaldehyde: Similar in structure but with a six-membered ring.

    [1,4]Dioxane-2-carbaldehyde: Another dioxane derivative with different ring positioning.

    [1,4]Oxathiane-6-carbaldehyde: Contains a sulfur atom in the ring instead of oxygen.

Uniqueness: [1,4]Dioxepane-6-carbaldehyde is unique due to its seven-membered ring structure, which imparts distinct chemical properties compared to six-membered dioxane derivatives. The presence of two oxygen atoms in the ring also enhances its reactivity and versatility in various chemical transformations .

Properties

IUPAC Name

1,4-dioxepane-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-3-6-4-8-1-2-9-5-6/h3,6H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDZANVTSRHGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849315-11-2
Record name 1,4-dioxepane-6-carbaldehyde
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